Cidofovir sodium
Vue d'ensemble
Description
Cidofovir sodium is an antiviral medication primarily used to treat cytomegalovirus (CMV) retinitis in patients with acquired immunodeficiency syndrome (AIDS). It is a nucleotide analog that inhibits viral DNA synthesis, making it effective against a variety of DNA viruses, including herpesviruses, adenovirus, polyomavirus, papillomavirus, and poxvirus .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Cidofovir sodium is synthesized through a multi-step process involving the reaction of cytosine with various reagents to form the final nucleotide analog. The synthesis typically involves the following steps:
Formation of the Intermediate: Cytosine is reacted with a phosphonate ester to form an intermediate compound.
Hydrolysis: The intermediate is then hydrolyzed to yield cidofovir.
Neutralization: The cidofovir is neutralized with sodium hydroxide to form this compound.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar steps but optimized for higher yields and purity. The process includes stringent quality control measures to ensure the final product meets pharmaceutical standards .
Analyse Des Réactions Chimiques
Types of Reactions: Cidofovir sodium undergoes several types of chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to form its active diphosphate form.
Deamination: This reaction leads to the formation of degradation products such as 1-[(S)-3-hydroxy-2-phosphonomethoxy]propyluracil.
Common Reagents and Conditions:
Hydrolysis: Typically performed in aqueous solutions at neutral pH.
Deamination: Occurs at acidic pH and elevated temperatures.
Major Products Formed:
Cidofovir Diphosphate: The active antiviral form of the compound.
Degradation Products: Such as 1-[(S)-3-hydroxy-2-phosphonomethoxy]propyluracil.
Applications De Recherche Scientifique
Cidofovir sodium has a wide range of scientific research applications:
Medicine: Primarily used to treat CMV retinitis in AIDS patients. It is also being explored for its efficacy against other viral infections and certain types of cancer.
Biology: Used in studies to understand viral DNA synthesis and replication.
Chemistry: Employed in research focused on nucleotide analogs and their interactions with viral enzymes.
Industry: Investigated for potential use in antiviral coatings and materials
Mécanisme D'action
Cidofovir sodium exerts its antiviral effects by selectively inhibiting viral DNA polymerase. After cellular uptake, cidofovir is phosphorylated to its active diphosphate form. This active form competes with deoxycytidine triphosphate (dCTP) for incorporation into viral DNA. Once incorporated, it disrupts further DNA chain elongation, effectively halting viral replication .
Comparaison Avec Des Composés Similaires
Acyclovir: Another antiviral nucleotide analog used to treat herpes simplex virus infections.
Ganciclovir: Used to treat CMV infections but requires activation by a viral kinase.
Brincidofovir: An oral prodrug of cidofovir designed to reduce nephrotoxicity.
Uniqueness: Cidofovir sodium is unique in that it does not require activation by a viral kinase, making it effective against viral strains resistant to other nucleotide analogs like acyclovir and ganciclovir. Its broad-spectrum antiviral activity and ability to inhibit a wide range of DNA viruses further distinguish it from similar compounds .
Activité Biologique
Cidofovir sodium, an acyclic nucleoside phosphonate analog, is primarily recognized for its antiviral properties against a broad spectrum of DNA viruses, including cytomegalovirus (CMV), herpesviruses, and poxviruses. This compound has garnered significant attention due to its unique mechanism of action, pharmacological profile, and clinical applications, particularly in immunocompromised patients.
Cidofovir exerts its antiviral effects by selectively inhibiting viral DNA synthesis. The active metabolite, cidofovir diphosphate, competes with natural deoxycytidine triphosphate for incorporation into viral DNA. This incorporation leads to chain termination during DNA replication, effectively halting viral propagation. Notably, cidofovir demonstrates a higher affinity for viral DNA polymerases compared to human polymerases, reducing the risk of cytotoxicity associated with many antiviral agents .
Antiviral Spectrum
Cidofovir exhibits activity against a variety of DNA viruses:
- Cytomegalovirus (CMV) : Approved for the treatment of CMV retinitis in AIDS patients, cidofovir remains effective against ganciclovir-resistant strains.
- Poxviruses : Demonstrates efficacy against vaccinia virus and variola virus (smallpox), with studies indicating protective effects in animal models following both systemic and aerosolized administration .
- Other DNA Viruses : Active against adenoviruses, herpes simplex viruses (HSV-1 and HSV-2), and other members of the herpesviridae family .
Pharmacokinetics
Cidofovir is administered intravenously and has a long half-life due to its active metabolites. The diphosphate form can persist within cells for 17 to 65 hours, contributing to its prolonged antiviral effects. This characteristic allows for less frequent dosing compared to other antiviral agents .
Case Studies
- Treatment of CMV Retinitis : In clinical trials involving patients with AIDS, cidofovir demonstrated significant efficacy in reducing the incidence of CMV retinitis progression. Patients receiving cidofovir showed improved visual outcomes compared to those treated with alternative therapies .
- Poxvirus Infections : In animal models, cidofovir provided substantial protection against lethal infections caused by vaccinia and cowpox viruses. For instance, SCID mice treated with cidofovir showed delayed mortality rates compared to untreated controls, indicating its potential as a therapeutic option against poxvirus infections .
Comparative Efficacy
The following table summarizes the comparative efficacy of cidofovir against various DNA viruses:
Virus Type | IC50 (μg/ml) | Clinical Application |
---|---|---|
Cytomegalovirus | 0.1 | Treatment of CMV retinitis in AIDS |
Vaccinia Virus | 4 | Treatment and prophylaxis in smallpox |
Cowpox Virus | 0.1 | Experimental therapy in animal models |
Herpes Simplex Virus | 0.5 | Potential treatment for resistant strains |
Safety and Toxicity
While cidofovir is generally well-tolerated, it can induce nephrotoxicity, particularly at high doses or with rapid infusion rates. Monitoring renal function is crucial during treatment. Additionally, cidofovir has been associated with chromosomal aberrations in vitro; however, these effects appear to be dose-dependent and may not translate directly to clinical toxicity .
Recent Developments
Recent research has focused on enhancing the delivery and efficacy of cidofovir through novel formulations. For example, disulfide-incorporated lipid prodrugs have been synthesized that exhibit improved potency against various DNA viruses while potentially allowing for oral administration . These advancements could broaden the therapeutic applications of cidofovir beyond intravenous use.
Propriétés
IUPAC Name |
disodium;4-amino-1-[(2S)-3-hydroxy-2-(phosphonatomethoxy)propyl]pyrimidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N3O6P.2Na/c9-7-1-2-11(8(13)10-7)3-6(4-12)17-5-18(14,15)16;;/h1-2,6,12H,3-5H2,(H2,9,10,13)(H2,14,15,16);;/q;2*+1/p-2/t6-;;/m0../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKIAHFPOQYDOHP-ILKKLZGPSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)N=C1N)CC(CO)OCP(=O)([O-])[O-].[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C(=O)N=C1N)C[C@@H](CO)OCP(=O)([O-])[O-].[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N3Na2O6P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
127749-27-3 | |
Record name | Cidofovir sodium | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127749273 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CIDOFOVIR SODIUM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M83JB37U61 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.